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Compound of Interest

Compound Name: 2,3-Dichloro-6-nitroaniline

Cat. No.: B1587157 Get Quote

Application Notes and Protocols for Researchers, Scientists, and Drug Development

Professionals

Introduction

2,3-Dichloro-6-nitroaniline is a substituted aniline that serves as a valuable building block in

the synthesis of a variety of heterocyclic compounds with significant biological activities. Its

unique substitution pattern, featuring two chlorine atoms and a nitro group, provides multiple

reactive sites for further chemical transformations. This document provides detailed application

notes and experimental protocols for the use of 2,3-dichloro-6-nitroaniline and its derivatives

in the synthesis of pharmaceutical intermediates and bioactive molecules, with a focus on the

synthesis of precursors for the platelet-reducing agent Anagrelide and the creation of

antimicrobial quinoxalinone scaffolds.

Physicochemical Properties
A summary of the key physicochemical properties of 2,3-dichloro-6-nitroaniline is provided in

Table 1. This data is essential for its proper handling, storage, and use in chemical synthesis.

Table 1: Physicochemical Data for 2,3-Dichloro-6-nitroaniline
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Property Value

CAS Number 65078-77-5

Molecular Formula C₆H₄Cl₂N₂O₂

Molecular Weight 207.01 g/mol [1]

Appearance Light yellow to yellow solid[1]

Melting Point 166.7 °C[1]

Boiling Point (Predicted) 323.5 ± 37.0 °C[1]

Density (Predicted) 1.624 ± 0.06 g/cm³[1]

Solubility Almost insoluble in water (0.05 g/L at 25 °C)[1]

Application 1: Synthesis of Anagrelide Intermediate
Anagrelide is a medication used to treat thrombocythemia (high platelet counts). Derivatives of

2,3-dichloro-6-nitroaniline are key intermediates in its synthesis. The following workflow

outlines the initial steps in a common synthetic route towards Anagrelide, starting from 2,3-

dichloro-6-nitrobenzaldehyde, a derivative of 2,3-dichloro-6-nitroaniline.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.benchchem.com/pdf/Technical_Guide_Physicochemical_Properties_and_Synthesis_of_2_3_Dichloro_6_nitroaniline.pdf
https://www.benchchem.com/pdf/Technical_Guide_Physicochemical_Properties_and_Synthesis_of_2_3_Dichloro_6_nitroaniline.pdf
https://www.benchchem.com/pdf/Technical_Guide_Physicochemical_Properties_and_Synthesis_of_2_3_Dichloro_6_nitroaniline.pdf
https://www.benchchem.com/pdf/Technical_Guide_Physicochemical_Properties_and_Synthesis_of_2_3_Dichloro_6_nitroaniline.pdf
https://www.benchchem.com/pdf/Technical_Guide_Physicochemical_Properties_and_Synthesis_of_2_3_Dichloro_6_nitroaniline.pdf
https://www.benchchem.com/pdf/Technical_Guide_Physicochemical_Properties_and_Synthesis_of_2_3_Dichloro_6_nitroaniline.pdf
https://www.benchchem.com/product/b1587157?utm_src=pdf-body
https://www.benchchem.com/product/b1587157?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1587157?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis of Anagrelide Intermediate

2,3-Dichloro-6-nitrobenzaldehyde

2,3-Dichloro-6-nitrobenzyl alcohol

Reduction
(e.g., NaBH4)

2,3-Dichloro-6-nitrobenzyl methane sulfonate

Mesylation
(e.g., MsCl, Et3N)

Ethyl-N-(2,3-dichloro-6-nitrobenzyl)glycine hydrochloride

Alkylation of Glycine Ethyl Ester
(e.g., K2CO3, DMAP)

Click to download full resolution via product page

Caption: Synthetic pathway to a key intermediate of Anagrelide.

Experimental Protocols
Protocol 1.1: Reduction of 2,3-Dichloro-6-nitrobenzaldehyde

This protocol describes the reduction of the aldehyde to the corresponding alcohol.

Materials:

2,3-Dichloro-6-nitrobenzaldehyde
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Methylene chloride

Sodium borohydride (NaBH₄)

Methanol

Water

Procedure:

Charge a clean, dry flask with methylene chloride (2000 ml) and sodium borohydride (120

g) and cool the mixture to 0-5 °C.[2]

Slowly add methanol (100 ml) over a period of 20 minutes, maintaining the temperature at

0-5 °C.[2]

Add a solution of 2,3-dichloro-6-nitrobenzaldehyde (500 g in 2000 ml of methylene

chloride) over a period of 2 hours, keeping the temperature at 0-5 °C.[2]

Stir the contents at 0-5 °C for 1 hour.[2]

After the reaction is complete, add water (3000 ml) and stir for 10 minutes.[2]

Separate the organic layer, and the resulting 2,3-dichloro-6-nitrobenzyl alcohol solution

can be used in the next step.

Protocol 1.2: Mesylation of 2,3-Dichloro-6-nitrobenzyl alcohol

This protocol details the conversion of the alcohol to a better leaving group for subsequent

nucleophilic substitution.

Materials:

2,3-Dichloro-6-nitrobenzyl alcohol solution in methylene chloride

Triethylamine (Et₃N)

Methanesulfonyl chloride (MsCl)
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Water

Procedure:

To the solution of 2,3-dichloro-6-nitrobenzyl alcohol, add triethylamine (300 g) at 25-30 °C.

Cool the reaction mass to 10-15 °C.

Slowly add methanesulfonyl chloride (270 g) over a period of 2 hours at 10-15 °C.

Stir the reaction mass for 1 hour at 10-15 °C.

After completion, add water (2500 ml) and stir for 10 minutes.

Separate the organic layer containing 2,3-dichloro-6-nitrobenzyl methane sulfonate.

Protocol 1.3: Synthesis of Ethyl-N-(2,3-dichloro-6-nitrobenzyl)glycine hydrochloride

This protocol describes the alkylation of glycine ethyl ester with the mesylated intermediate.

Materials:

2,3-Dichloro-6-nitrobenzyl methane sulfonate

Acetonitrile

Anhydrous Potassium carbonate (K₂CO₃)

Dimethylaminopyridine (DMAP)

Glycine ethyl ester

Ethyl acetate

Isopropyl alcohol-HCl (IPA-HCl)

Procedure:

Dissolve 2,3-dichloro-6-nitrobenzyl methane sulfonate in acetonitrile (2400 ml).[3]
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Charge the reaction mass with anhydrous potassium carbonate (480 g),

dimethylaminopyridine (480 mg), and glycine ethyl ester (240 g) at room temperature.[3]

Stir the contents at 37-40 °C for 24 hours.[3]

After the reaction is complete, filter the insolubles and wash with acetonitrile (120 ml).[3]

Concentrate the clear filtrate and strip it off using ethyl acetate (240 ml).[3]

Add further ethyl acetate (1200 ml) and chill the contents to 5-10 °C.

Adjust the pH to 2.0 using IPA-HCl at 5-10 °C and stir for 1 hour.[2]

Filter the solids, wash with chilled ethyl acetate (120 ml), and dry under vacuum to give

the title compound.[2]

Table 2: Quantitative Data for the Synthesis of Ethyl-N-(2,3-dichloro-6-nitrobenzyl)glycine

hydrochloride

Step Product Yield Purity (HPLC)

3

Ethyl-N-(2,3-dichloro-

6-nitrobenzyl)glycine

hydrochloride

76% 98.5%[2]

Application 2: Synthesis of Bioactive Quinoxalin-
2(1H)-ones
Quinoxalinone derivatives are a class of heterocyclic compounds known for their broad

spectrum of biological activities, including antimicrobial, anti-HIV, and anti-inflammatory

properties. 2,3-Dichloro-6-nitroaniline can be converted to 3,4-dichloro-1,2-

phenylenediamine, which is a key precursor for the synthesis of 6,7-dichloroquinoxalin-2(1H)-

ones.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://pubmed.ncbi.nlm.nih.gov/20230373/
https://pubmed.ncbi.nlm.nih.gov/20230373/
https://pubmed.ncbi.nlm.nih.gov/20230373/
https://pubmed.ncbi.nlm.nih.gov/20230373/
https://arabjchem.org/design-synthesis-of-new-novel-quinoxalin-21h-one-derivatives-incorporating-hydrazone-hydrazine-and-pyrazole-moieties-as-antimicrobial-potential-with-in-silico-adme-and-molecular-docking-simulatio/
https://arabjchem.org/design-synthesis-of-new-novel-quinoxalin-21h-one-derivatives-incorporating-hydrazone-hydrazine-and-pyrazole-moieties-as-antimicrobial-potential-with-in-silico-adme-and-molecular-docking-simulatio/
https://arabjchem.org/design-synthesis-of-new-novel-quinoxalin-21h-one-derivatives-incorporating-hydrazone-hydrazine-and-pyrazole-moieties-as-antimicrobial-potential-with-in-silico-adme-and-molecular-docking-simulatio/
https://www.benchchem.com/product/b1587157?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1587157?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis of Bioactive Quinoxalinones

2,3-Dichloro-6-nitroaniline

3,4-Dichloro-1,2-phenylenediamine

Reduction
(e.g., Fe/AcOH or H2/Pd-C)

6,7-Dichloroquinoxalin-2(1H)-one

Condensation

α-Keto Acid / Ester
(e.g., Glyoxylic Acid)

Click to download full resolution via product page

Caption: General pathway for the synthesis of 6,7-dichloroquinoxalin-2(1H)-ones.

Experimental Protocols
Protocol 2.1: Reduction of 2,3-Dichloro-6-nitroaniline to 3,4-Dichloro-1,2-phenylenediamine

This protocol describes a general method for the reduction of the nitro group to an amine.

Materials:

2,3-Dichloro-6-nitroaniline

Iron powder (fine grade)

Glacial Acetic Acid

Ethanol
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Water

Saturated sodium bicarbonate solution

Ethyl acetate

Celite®

Procedure:

In a round-bottom flask equipped with a reflux condenser, suspend 2,3-dichloro-6-
nitroaniline (1.0 eq) in a mixture of ethanol, water, and glacial acetic acid (e.g., a 2:1:2

ratio).[4]

Add iron powder (3-5 eq) portion-wise to the stirred solution. The addition may be

exothermic.[4]

Heat the reaction mixture to 80-100 °C and stir vigorously.[4]

Monitor the reaction by TLC or LC-MS until the starting material is consumed.[4]

Cool the reaction mixture to room temperature and filter through a pad of Celite® to

remove the iron salts.[4]

Wash the filter cake with ethanol or ethyl acetate.[4]

Concentrate the filtrate under reduced pressure to remove the ethanol.[4]

Dilute the residue with ethyl acetate and carefully neutralize the mixture with a saturated

sodium bicarbonate solution until effervescence ceases.[4]

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).[4]

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate in vacuo to yield the crude product, which can be purified by recrystallization

or column chromatography.

Protocol 2.2: Synthesis of 6,7-Dichloroquinoxalin-2(1H)-one
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This protocol details the condensation of the resulting diamine with glyoxylic acid to form the

quinoxalinone ring system.

Materials:

4,5-Dichloro-1,2-phenylenediamine (equivalent to 3,4-dichloro-1,2-phenylenediamine)

Ethanol (EtOH)

Glyoxylic acid monohydrate

Procedure:

Suspend 4,5-dichloro-1,2-phenylenediamine (25 g, 141.2 mmol) in 780 ml of ethanol.[5]

Add glyoxylic acid monohydrate (13 g, 142.0 mmol) to the suspension.[5]

Heat the mixture at reflux for 3 hours.[5]

Cool the reaction mixture and filter the resulting solid.[5]

The collected solid is 6,7-dichloroquinoxalin-2-one.

Table 3: Biological Activity of Quinoxalinone Derivatives

Compound Class Biological Activity References

Quinoxalin-2(1H)-ones Antibacterial, Antifungal [2][6][7]

Substituted Quinoxalines Anti-HIV [8]

Quinoxaline Derivatives
Anti-inflammatory (TNF-α and

IL-6 inhibitors)
[9]

Safety Precautions
2,3-Dichloro-6-nitroaniline and its derivatives should be handled with appropriate personal

protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations
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should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for

detailed safety information before handling these compounds.

Conclusion
2,3-Dichloro-6-nitroaniline is a versatile and valuable building block for the synthesis of

pharmaceutically relevant molecules. The protocols provided herein for the synthesis of an

Anagrelide intermediate and bioactive quinoxalinones demonstrate its utility in accessing

complex molecular architectures. The diverse biological activities associated with

quinoxalinone derivatives highlight the potential for discovering novel therapeutic agents

through the creative use of this readily accessible starting material. Researchers are

encouraged to explore the rich chemistry of 2,3-dichloro-6-nitroaniline in their drug discovery

and development programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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